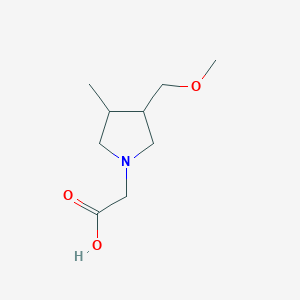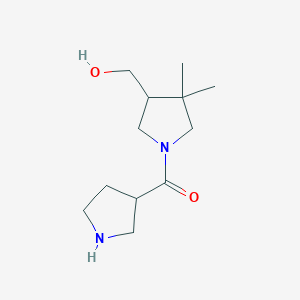![molecular formula C11H12ClN5 B1480088 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine CAS No. 2098011-43-7](/img/structure/B1480088.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Descripción general
Descripción
The compound “2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C11H12ClN5 and a molecular weight of 249.7 g/mol.
Synthesis Analysis
Pyrrolopyrazine derivatives, such as the compound , can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthesis method involves a one-pot synthesis of similar derivatives via three steps: the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles .Direcciones Futuras
Pyrrolopyrazine derivatives, such as the compound , have been widely used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
this compound interacts with its targets by inhibiting their enzymatic activities . This compound has been designed to incorporate HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thus acting as a dual inhibitor .
Biochemical Pathways
The inhibition of PI3K and HDAC by this compound affects multiple biochemical pathways. The PI3K pathway is involved in cell survival and proliferation, while HDACs are involved in the regulation of gene expression . The inhibition of these enzymes can lead to multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
Its solubility in water, dmso, and dmf suggests that it may have good bioavailability.
Result of Action
The inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities against certain cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s chemiluminescent reaction with superoxide anions or singlet oxygen produces light at 465 nm , which can be detected and quantified using a microplate luminometer . This suggests that the compound’s action can be influenced by the presence of reactive oxygen species in the environment. Furthermore, the compound should be stored at -20ºC in a light-protected, dry environment to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial enzymes involved in cell signaling and gene expression . The compound’s interaction with these enzymes suggests its potential as a dual inhibitor, making it a promising candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting PI3K and HDAC, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and protein function. The compound’s ability to modulate multiple targets simultaneously highlights its potential as a multitargeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that it can maintain its inhibitory effects on PI3K and HDAC, leading to sustained changes in cellular function and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and HDAC without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological effects.
Propiedades
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-9-6-15-10-7-16(4-5-17(9)10)11-8(13)2-1-3-14-11/h1-3,6H,4-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGELOMFNNSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)
![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)











